molecular formula C10H10N2OS B7975711 [2-(6-Methylpyridin-3-yl)-1,3-thiazol-5-yl]methanol

[2-(6-Methylpyridin-3-yl)-1,3-thiazol-5-yl]methanol

Cat. No.: B7975711
M. Wt: 206.27 g/mol
InChI Key: WSDUPDKSVVQTOH-UHFFFAOYSA-N
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Description

[2-(6-Methylpyridin-3-yl)-1,3-thiazol-5-yl]methanol is a heterocyclic compound that features both pyridine and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(6-Methylpyridin-3-yl)-1,3-thiazol-5-yl]methanol typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of a suitable thioamide with an α-haloketone to form the thiazole ring. The pyridine ring can then be introduced via a Suzuki cross-coupling reaction using a boronic acid derivative of 6-methylpyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in [2-(6-Methylpyridin-3-yl)-1,3-thiazol-5-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, to form dihydropyridine derivatives.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Introduction of various functional groups onto the thiazole ring.

Scientific Research Applications

Chemistry

In chemistry, [2-(6-Methylpyridin-3-yl)-1,3-thiazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has potential applications in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. These include anti-inflammatory, antimicrobial, and anticancer activities. The compound’s ability to modulate biological pathways makes it a promising lead compound in medicinal chemistry.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which [2-(6-Methylpyridin-3-yl)-1,3-thiazol-5-yl]methanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-(6-Methylpyridin-3-yl)-1,3-thiazol-4-yl]methanol
  • [2-(6-Methylpyridin-3-yl)-1,3-thiazol-2-yl]methanol
  • [2-(6-Methylpyridin-3-yl)-1,3-thiazol-5-yl]ethanol

Uniqueness

Compared to similar compounds, [2-(6-Methylpyridin-3-yl)-1,3-thiazol-5-yl]methanol is unique due to the position of the hydroxyl group and the specific substitution pattern on the thiazole ring. This unique structure can result in different reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

[2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-7-2-3-8(4-11-7)10-12-5-9(6-13)14-10/h2-5,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDUPDKSVVQTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=NC=C(S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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